molecular formula C12H18O B8466488 2,6-Diethyl-4-methylbenzyl alcohol

2,6-Diethyl-4-methylbenzyl alcohol

Cat. No.: B8466488
M. Wt: 178.27 g/mol
InChI Key: DHRMRCOGHIURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethyl-4-methylbenzyl alcohol (systematic name: (2,6-diethyl-4-methylphenyl)methanol) is a substituted benzyl alcohol derivative characterized by ethyl groups at the 2- and 6-positions and a methyl group at the 4-position of the benzene ring. Substituted benzyl alcohols are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2,6-diethyl-4-methylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-7,13H,4-5,8H2,1-3H3

InChI Key

DHRMRCOGHIURAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CO)CC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,6-diethyl-4-methylbenzyl alcohol, differing primarily in substituent type, position, and steric/electronic properties:

2,6-Dimethylbenzyl Alcohol
  • Molecular Formula : C₉H₁₂O
  • Key Properties : Colorless to pale yellow liquid; lower molecular weight (136.19 g/mol) compared to the diethyl analog.
  • Synthesis: Typically prepared via reduction of 2,6-dimethylbenzaldehyde using sodium borohydride (NaBH₄) in methanol .
  • Comparison : Replacing ethyl with methyl groups reduces steric hindrance and lipophilicity. This enhances solubility in polar solvents but may decrease stability in hydrophobic environments .
4-Chloro-2,6-dimethylbenzyl Alcohol
  • Molecular Formula : C₉H₁₁ClO
  • Synthesis: Sodium borohydride reduction of 4-chloro-2,6-dimethylbenzaldehyde in methanol, yielding 85% isolated product after recrystallization .
  • Comparison : The electron-withdrawing chlorine atom at the 4-position increases acidity of the hydroxyl group (pKa ~10–12) compared to alkyl-substituted analogs. This enhances reactivity in nucleophilic substitutions .
2,6-Difluoro-4-hydroxybenzyl Alcohol
  • Molecular Formula : C₇H₆F₂O₂
  • Key Properties : Molecular weight 160.12 g/mol; similarity score 0.93 to this compound .
  • The hydroxyl group at the 4-position enables participation in redox reactions, making it suitable for pharmaceutical applications (e.g., antibiotic probes) .
3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol
  • Molecular Formula : C₁₅H₂₄O₂
  • Key Properties: Bulky tert-butyl groups confer high steric hindrance; used as an antioxidant (Ionox 100) .
  • Comparison : The tert-butyl groups enhance thermal stability and radical-scavenging capacity, unlike the ethyl/methyl groups in the target compound. This makes it ideal for polymer stabilization .
2,6-Dichlorobenzyl Alcohol
  • Molecular Formula : C₇H₆Cl₂O
  • Key Properties : Molecular weight 177.02 g/mol; electron-withdrawing Cl groups lower electron density on the aromatic ring .
  • Comparison : Chlorine substituents increase density and melting point compared to alkyl-substituted analogs. The compound’s antimicrobial properties are exploited in disinfectants, whereas alkyl derivatives may lack this bioactivity .

Physicochemical and Reactivity Comparison

Property This compound 2,6-Dimethylbenzyl Alcohol 4-Chloro-2,6-dimethylbenzyl Alcohol 2,6-Difluoro-4-hydroxybenzyl Alcohol
Molecular Weight (g/mol) ~178.28 (estimated) 136.19 170.60 160.12
Substituent Effects Ethyl (electron-donating) Methyl (electron-donating) Chlorine (electron-withdrawing) Fluorine (electron-withdrawing)
Solubility Low in water; high in organic solvents Moderate in polar solvents Low in water; soluble in dichloromethane Moderate in water due to -OH and F
Reactivity Steric hindrance slows oxidation Faster esterification Enhanced acidity (pKa ~10–12) Redox-active due to -OH group
Applications Surfactants, polymer additives Fragrance intermediates Pharmaceutical intermediates Antibiotic probes, fluorescent tags

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